
3,3-Dimethyl-1-phosphanylbutan-2-imine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3-Dimethyl-1-phosphanylbutan-2-imine is an organic compound that features a phosphanyl group attached to a butan-2-imine backbone
Preparation Methods
The synthesis of 3,3-Dimethyl-1-phosphanylbutan-2-imine can be achieved through several methods. One common approach involves the reaction of a primary amine with an aldehyde or ketone, followed by the addition of a phosphanyl group. The reaction conditions typically require an acid catalyst to facilitate the formation of the imine bond . Industrial production methods may involve the use of more efficient catalysts and optimized reaction conditions to increase yield and purity.
Chemical Reactions Analysis
3,3-Dimethyl-1-phosphanylbutan-2-imine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: The phosphanyl group can participate in substitution reactions with various electrophiles. Common reagents used in these reactions include hydrogen gas for reduction, oxygen or peroxides for oxidation, and alkyl halides for substitution
Scientific Research Applications
3,3-Dimethyl-1-phosphanylbutan-2-imine has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and catalysis.
Biology: The compound’s derivatives are studied for their potential biological activity.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the synthesis of advanced materials and specialty chemicals .
Mechanism of Action
The mechanism of action of 3,3-Dimethyl-1-phosphanylbutan-2-imine involves its interaction with various molecular targets. The phosphanyl group can coordinate with metal centers, influencing the reactivity and stability of the resulting complexes. The imine group can participate in nucleophilic addition reactions, forming new bonds and facilitating the formation of complex structures .
Comparison with Similar Compounds
Similar compounds to 3,3-Dimethyl-1-phosphanylbutan-2-imine include:
3,3-Dimethyl-1-phosphanylbutan-2-amine: Differing by the presence of an amine group instead of an imine.
3,3-Dimethyl-1-phosphanylbutan-2-ol: Featuring a hydroxyl group instead of an imine.
3,3-Dimethyl-1-phosphanylbutan-2-thiol: Containing a thiol group instead of an imine. These compounds share structural similarities but differ in their functional groups, leading to variations in their chemical reactivity and applications .
Properties
CAS No. |
89996-85-0 |
|---|---|
Molecular Formula |
C6H14NP |
Molecular Weight |
131.16 g/mol |
IUPAC Name |
3,3-dimethyl-1-phosphanylbutan-2-imine |
InChI |
InChI=1S/C6H14NP/c1-6(2,3)5(7)4-8/h7H,4,8H2,1-3H3 |
InChI Key |
WEWNWTSBSRASHT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(=N)CP |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


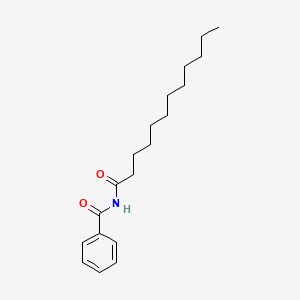
diphenyl-lambda~5~-phosphane](/img/structure/B14400638.png)
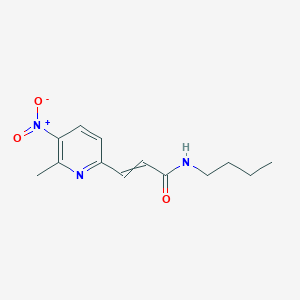
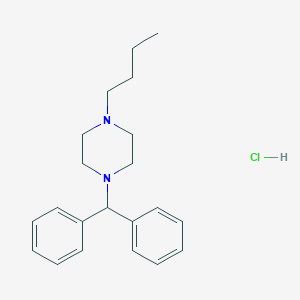
![N-[2-(Tetradecanoylsulfanyl)propanoyl]glycine](/img/structure/B14400649.png)
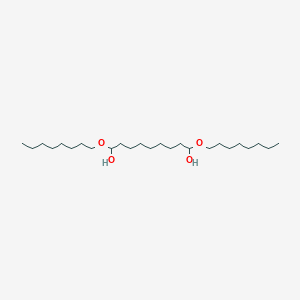

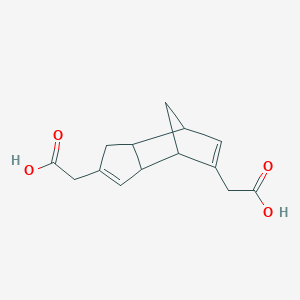
![1-{10-[2-(Methylamino)propyl]-10H-phenothiazin-2-YL}ethan-1-one](/img/structure/B14400690.png)
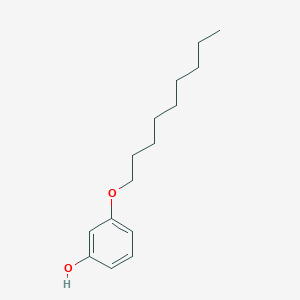
![N,N,N',N'-Tetraethyl-P-[4-(ethylamino)phenyl]phosphonic diamide](/img/structure/B14400697.png)
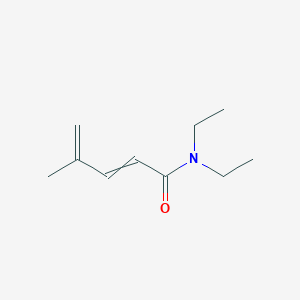
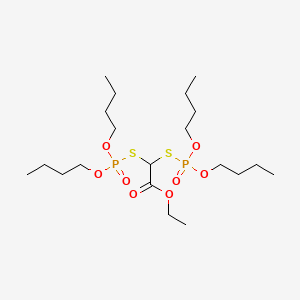
![4,4'-Disulfanediylbis[6-(methanesulfonyl)-2-methylpyrimidine]](/img/structure/B14400721.png)
